molecular formula C20H19NO2 B5241570 (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one

Cat. No.: B5241570
M. Wt: 305.4 g/mol
InChI Key: GRDDWHZTIBONIT-ATVHPVEESA-N
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Description

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one is a synthetic organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with dimethylamino and methylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methylphenylacetic acid under acidic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the furan ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key proteins involved in cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one stands out due to its unique combination of functional groups and its versatile reactivity. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader applications in scientific research and potential therapeutic uses. Its structural complexity also differentiates it from simpler compounds like Ringer’s lactate solution and steviol glycosides.

Properties

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-4-8-16(9-5-14)19-13-17(20(22)23-19)12-15-6-10-18(11-7-15)21(2)3/h4-13H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDDWHZTIBONIT-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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